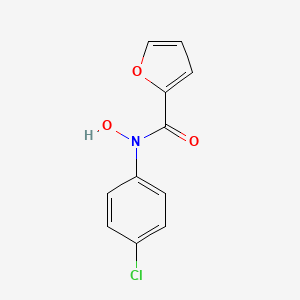![molecular formula C20H20O B14664845 4,4-Diphenyl-3-oxatricyclo[4.2.1.02,5]nonane CAS No. 42245-07-8](/img/structure/B14664845.png)
4,4-Diphenyl-3-oxatricyclo[4.2.1.02,5]nonane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Diphenyl-3-oxatricyclo[4.2.1.02,5]nonane typically involves the cycloaddition of specific reactants under controlled conditions. One common method involves the thermal cycloaddition of trifluoromethyl ketones with quadricyclane . This reaction is often catalyzed by Lewis acids, which facilitate the formation of the tricyclic structure .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the compound’s synthesis likely follows similar principles to those used in laboratory settings. Industrial production would involve scaling up the reaction conditions and optimizing the process for higher yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
4,4-Diphenyl-3-oxatricyclo[4.2.1.02,5]nonane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the compound’s structure, potentially leading to new derivatives.
Substitution: Substitution reactions can introduce new functional groups into the compound, altering its chemical properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The specific conditions, such as temperature and solvent, depend on the desired reaction and product .
Major Products Formed
The major products formed from these reactions vary based on the type of reaction and the reagents used. For example, oxidation may yield different oxygenated derivatives, while substitution reactions can introduce new functional groups .
Applications De Recherche Scientifique
4,4-Diphenyl-3-oxatricyclo[4.2.1.02,5]nonane has several scientific research applications:
Mécanisme D'action
The mechanism by which 4,4-Diphenyl-3-oxatricyclo[4.2.1.02,5]nonane exerts its effects involves interactions with specific molecular targets and pathways. These interactions can include binding to enzymes or receptors, altering their activity, and influencing various biochemical processes . The exact mechanism depends on the specific application and the compound’s structural features.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 4,4-Diphenyl-3-oxatricyclo[4.2.1.02,5]nonane include other tricyclic structures with oxetane rings, such as:
- (1S,2S,5R,6R)-4,4-diphenyl-3-oxatricyclo[4.2.1.0^{2,5}]nonane
- Other fluorinated oxetane-functionalized norbornene monomers
Uniqueness
What sets this compound apart is its specific combination of structural features, including the diphenyl groups and the oxetane ring.
Propriétés
Numéro CAS |
42245-07-8 |
|---|---|
Formule moléculaire |
C20H20O |
Poids moléculaire |
276.4 g/mol |
Nom IUPAC |
4,4-diphenyl-3-oxatricyclo[4.2.1.02,5]nonane |
InChI |
InChI=1S/C20H20O/c1-3-7-16(8-4-1)20(17-9-5-2-6-10-17)18-14-11-12-15(13-14)19(18)21-20/h1-10,14-15,18-19H,11-13H2 |
Clé InChI |
KSKJPJGJOXFELM-UHFFFAOYSA-N |
SMILES canonique |
C1CC2CC1C3C2OC3(C4=CC=CC=C4)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,5-Dihydroxybicyclo[2.2.2]octane-1,4-dicarboxylic acid](/img/structure/B14664769.png)




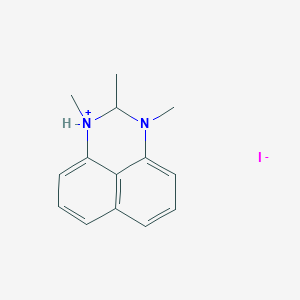
![2-Buten-1-one, 3-[(4-methylphenyl)amino]-1-phenyl-](/img/structure/B14664806.png)
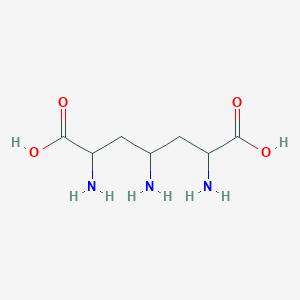
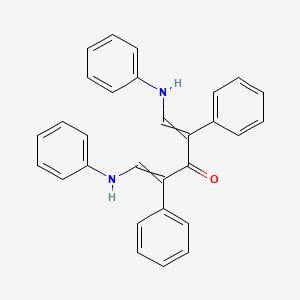
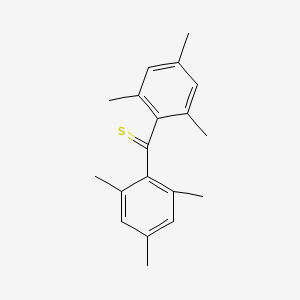
![[8-(hydroxymethyl)-2,2-dimethyl-4H-[1,3]dioxino[4,5-c]pyridin-5-yl]methanol](/img/structure/B14664849.png)

